Soravtansine
Overview
Description
Soravtansine is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus. This compound is primarily used as a payload in ADCs, where it is conjugated to antibodies that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site. This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soravtansine is synthesized through a series of chemical reactions starting from maytansine. The process involves the modification of maytansine to introduce functional groups that allow for conjugation to antibodies. Key steps include:
Hydrolysis: Maytansine undergoes hydrolysis to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM4).
Thiol Modification: DM4 is further modified to introduce a thiol group, which is essential for conjugation to antibodies.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the compound followed by purification and quality control processes. The production process must adhere to stringent regulatory standards to ensure the safety and efficacy of the final product. Key steps include:
Large-Scale Synthesis: The chemical synthesis of this compound is scaled up to produce large quantities of the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The purified compound undergoes rigorous quality control testing to ensure it meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Soravtansine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation of this compound can produce sulfoxides or sulfones.
Reduction: Reduction can yield thiol derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Soravtansine has a wide range of scientific research applications, particularly in the field of cancer therapy. Some key applications include:
Chemistry: this compound is used in the development of novel ADCs, which are designed to target specific cancer cells and deliver cytotoxic agents directly to the tumor site.
Biology: Researchers study the biological effects of this compound on cancer cells, including its ability to induce cell cycle arrest and apoptosis.
Medicine: this compound-based ADCs are being investigated in clinical trials for the treatment of various cancers, including ovarian, breast, and lung cancers.
Mechanism of Action
Soravtansine exerts its effects through a multi-step mechanism:
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, such as folate receptor alpha (FRα).
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.
Release: Once inside the cell, the cleavable linker is broken down, releasing this compound.
Cytotoxicity: this compound disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Soravtansine is part of a class of compounds known as maytansinoids, which are derived from maytansine. Similar compounds include:
Maytansine: The parent compound from which this compound is derived. It has potent cytotoxic properties but lacks the targeted delivery mechanism of ADCs.
Emtansine: Another maytansinoid used in ADCs, such as trastuzumab emtansine (T-DM1), which targets HER2-positive breast cancer cells.
Ansamitocin: A related compound with similar cytotoxic properties, used in the development of ADCs.
This compound is unique in its ability to be conjugated to antibodies, allowing for targeted delivery to cancer cells and minimizing off-target effects. This targeted approach enhances its efficacy and safety profile compared to other cytotoxic agents .
Properties
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPYHXXAXFCRB-DSIKUUPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O15S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-01-7 | |
Record name | Soravtansine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SORAVTANSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.